molecular formula C12H16N2O B1439954 1-(2-Amino-6-methylphenyl)piperidin-2-one CAS No. 1211496-23-9

1-(2-Amino-6-methylphenyl)piperidin-2-one

Cat. No.: B1439954
CAS No.: 1211496-23-9
M. Wt: 204.27 g/mol
InChI Key: TZBLQJJSTOLSEE-UHFFFAOYSA-N
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Description

Product Overview 1-(2-Amino-6-methylphenyl)piperidin-2-one is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. It is characterized by a piperidin-2-one moiety substituted with a 2-amino-6-methylphenyl group at the nitrogen atom. This structure places it within the class of piperidine derivatives, which are recognized as one of the most significant synthetic building blocks in the pharmaceutical industry . Research Applications and Value Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals and numerous alkaloids . As a functionalized piperidine derivative, this compound serves as a versatile intermediate or precursor in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules, with potential applications in the development of new drugs and bioactive compounds . The presence of both an aromatic amine and a cyclic amide (lactam) within its structure provides two distinct reactive sites for further chemical modifications, such as condensation, cyclization, or functional group interconversion . Handling and Storage To maintain the stability and integrity of the product, it is recommended to store it in a dark place under an inert atmosphere at room temperature . Researchers should handle this material with appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive hazard and handling information. Notice for Users This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-6-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-4-6-10(13)12(9)14-8-3-2-7-11(14)15/h4-6H,2-3,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLQJJSTOLSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 2 Amino 6 Methylphenyl Piperidin 2 One

Established Synthetic Routes to 1-(2-Amino-6-methylphenyl)piperidin-2-one

The most established and versatile method for the synthesis of N-aryl piperidinones involves a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction forms the crucial carbon-nitrogen bond between an aryl halide and an amine or amide.

Detailed Reaction Conditions and Optimized Parameters

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a process that can be challenging using traditional methods due to the limited scope and harsh conditions often required. wikipedia.org The successful synthesis of this compound via this route hinges on the careful selection of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine/amide coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl product. libretexts.org

Key components and their roles in the reaction are:

Palladium Precatalyst: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common choices. These are reduced in situ to the active Pd(0) catalyst.

Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination steps. The choice of ligand is critical, especially given the steric hindrance from the ortho-methyl group on the phenyl ring.

Base: A non-nucleophilic base is required to deprotonate the piperidinone nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a strong base often used, while weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed in certain systems. libretexts.org

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.

Below is a table summarizing the optimized parameters for a hypothetical Buchwald-Hartwig synthesis of the target compound.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source that is effective for C-N coupling reactions.
Ligand Xantphos or Josiphos-type ligands (1.5-3 mol%)These ligands are effective for coupling with sterically hindered substrates and amides.
Base Sodium tert-butoxide (NaOtBu) (1.2-1.5 equivalents)A strong, non-nucleophilic base capable of deprotonating the lactam nitrogen efficiently.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the catalyst system and reactants.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some ligands are sensitive to oxygen, so an inert atmosphere is crucial. libretexts.org

Precursor Identification and Preparation

The primary precursors for this synthesis are piperidin-2-one and a suitably functionalized aryl halide, specifically a protected form of 1-halo-2-methyl-6-nitrobenzene.

Piperidin-2-one (δ-Valerolactam): This is a commercially available cyclic amide. It can also be synthesized through methods like the Beckmann rearrangement of cyclopentanone oxime or the cyclization of 5-aminopentanoic acid.

1-Bromo-2-methyl-6-nitrobenzene: The synthesis of this key precursor is a multi-step process starting from a common chemical, 2-methylaniline (o-toluidine).

Nitration: 2-methylaniline is first nitrated to introduce the nitro group. This reaction must be carefully controlled to favor the ortho- and para-isomers. The desired 2-methyl-6-nitroaniline is then isolated.

Sandmeyer Reaction: The amino group of 2-methyl-6-nitroaniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with a bromine atom, yielding 1-bromo-2-methyl-6-nitrobenzene.

The final step before the coupling reaction is the reduction of the nitro group to an amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation, to yield 2-bromo-6-methylaniline.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity of the final product, this compound, requires careful control over the reaction parameters.

Ligand Screening: The choice of phosphine ligand is paramount. For sterically demanding substrates, specialized biarylphosphine ligands developed by Buchwald and others often provide superior results. A screening of different ligands may be necessary to identify the optimal one for this specific transformation.

Base and Solvent Effects: The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, a weaker base like K₃PO₄ may be sufficient and lead to fewer side reactions. The polarity of the solvent can also influence the catalytic activity.

Purification: After the reaction is complete, the crude product is typically purified using column chromatography on silica gel. The palladium catalyst and ligand byproducts are removed, and the pure this compound is isolated. Recrystallization may be used as a further purification step if the product is a solid.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry offer new strategies that can potentially streamline the synthesis of this compound, making it more efficient and environmentally friendly.

Exploration of One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. A potential one-pot strategy for the target molecule could involve a tandem reaction where the piperidinone ring is formed and N-arylated in the same reaction vessel. For example, a multi-component reaction involving an aromatic aldehyde, an amine, and a β-ketoester could be employed to construct a highly substituted piperidine (B6355638) ring. whiterose.ac.uk While a direct one-pot synthesis for the target compound is not widely reported, the principles of multi-component reactions offer a promising avenue for future research.

Microwave-Assisted Synthesis and its Application to Piperidinone Structures

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. arkat-usa.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. arkat-usa.org

In the context of the Buchwald-Hartwig amination, microwave heating can enhance the rate of the catalytic cycle. The selective absorption of microwaves by polar molecules in the reaction mixture leads to rapid and uniform heating, which can overcome the activation energy barriers more efficiently than conventional heating methods.

Below is a comparative table illustrating the potential advantages of microwave-assisted synthesis for the N-arylation step.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 8-24 hours)Minutes (e.g., 10-30 minutes) arkat-usa.org
Temperature Bulk heating, potential for localized overheatingRapid, uniform heating of the reaction mixture
Yield Moderate to goodOften higher yields due to reduced side product formation
Energy Efficiency Less efficient due to heating of the entire apparatusMore efficient as energy is directly absorbed by reactants

The application of microwave technology to the synthesis of this compound could provide a more rapid and efficient route to this valuable compound, aligning with the principles of green chemistry.

Catalytic Hydrogenation for Piperidine Ring Formation

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of piperidine rings, typically involving the reduction of a corresponding pyridine precursor. While specific literature on the synthesis of this compound via this method is not prevalent, the general principles are well-established. The process involves the reduction of a suitable N-arylpyridone precursor. The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the potential for catalyst poisoning by the nitrogen atom. However, various catalytic systems have been developed to overcome these hurdles.

Homogeneous and heterogeneous catalysts are both utilized for this transformation. Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to be effective for the hydrogenation of a variety of unprotected pyridines under mild conditions of temperature and pressure. rsc.org Another approach involves the use of iridium(III) catalysts for the ionic hydrogenation of pyridines, which demonstrates excellent tolerance for reducible functional groups. chemrxiv.org For the synthesis of the target compound, a potential precursor would be 1-(2-amino-6-methylphenyl)pyridin-2(1H)-one. The hydrogenation of this precursor would lead to the formation of the saturated piperidin-2-one ring. The choice of catalyst and reaction conditions would be crucial to ensure the selective reduction of the pyridone ring without affecting the amino group on the phenyl substituent.

Catalyst SystemHydrogen SourceTypical ConditionsKey Features
Rh₂O₃H₂ gas (5 bar)40 °C, TFE solventEffective for unprotected pyridines, mild conditions. rsc.org
Iridium(III) ComplexH₂ gasLow catalyst loadingHigh tolerance for sensitive functional groups (e.g., nitro, azido). chemrxiv.org
Rhodium/IodideFormic acid/triethylamineNot specifiedUsed for transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn

This table presents general catalytic systems for pyridine hydrogenation, which could be adapted for the synthesis of the target compound.

Radical Cyclization Methodologies in Piperidinone Synthesis

Radical cyclization offers a powerful alternative for the construction of piperidinone rings, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization onto a multiple bond. researchgate.net For the synthesis of 1-aryl-piperidin-2-ones, a common strategy is the 6-exo-trig cyclization of an N-allylacrylamide derivative.

The process is generally initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and mediated by a radical chain carrier, like tributyltin hydride (Bu₃SnH). researchgate.net A plausible synthetic route to this compound using this methodology would involve the preparation of an N-(2-amino-6-methylphenyl)-N-allyl-acrylamide precursor. The subsequent radical-induced cyclization would form the desired piperidin-2-one ring. Photoredox catalysis has also emerged as a modern tool for initiating such radical cyclizations, offering a metal-free and light-driven approach. nih.gov

Radical Precursor TypeReagentsMechanismProduct
N-allyl-acrylamide derivativeBu₃SnH, AIBN6-exo-trig cyclizationPiperidin-2-one
Linear aryl halide precursorOrganic photoredox catalyst, Hünig's baseSET, radical cyclization, HATSpirocyclic piperidine nih.gov
1,6-enynesTriethylboraneRadical cascade (5-exo-dig, 3-exo-trig)Alkylidene piperidine nih.gov

This table outlines general radical cyclization strategies applicable to piperidine and piperidinone synthesis.

Asymmetric Synthesis of Piperidin-2-one Scaffolds and Diastereoisomers

The development of asymmetric methods to control the stereochemistry of piperidin-2-one scaffolds is of high interest for the synthesis of enantiomerically pure pharmaceuticals. acs.org Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One common approach involves the diastereoselective cyclization of a precursor attached to a chiral auxiliary. For instance, a chiral SAMP hydrazone can be used to direct the stereoselective addition of an allyl group, followed by N-acylation and ring-closing metathesis to yield enantiopure 6-substituted piperidin-2-ones. researchgate.net Another strategy is the catalytic enantioselective hydrogenation of prochiral pyridinium salts or substituted pyridines. dicp.ac.cnnih.gov Iridium catalysts with chiral P,N-ligands like MeO-BoQPhos have been successfully employed for the enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts, yielding enantioenriched piperidines. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates has also been reported to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn These general methodologies could potentially be adapted to control the stereochemistry of substituted 1-aryl-piperidin-2-ones.

Derivatization Strategies for this compound

Chemical Modifications at the Piperidin-2-one Core

The piperidin-2-one (or δ-valerolactam) core offers several sites for chemical modification. ebi.ac.ukwikipedia.org The lactam functionality itself can undergo reactions such as reduction to the corresponding piperidine using strong reducing agents like lithium aluminum hydride. The carbonyl group can also be a site for nucleophilic attack.

Alkylation at the α-position to the carbonyl group (C3) can be achieved by deprotonation with a strong base to form an enolate, followed by reaction with an electrophile like an alkyl halide. The nitrogen atom of the lactam is part of an amide, making it generally unreactive towards electrophiles under neutral or basic conditions. However, under specific conditions, reactions at the nitrogen are possible. Ring-opening of the lactam can be accomplished under strong acidic or basic hydrolysis conditions to yield the corresponding amino acid, 5-amino-N-(2-amino-6-methylphenyl)pentanoic acid.

Derivatization of the 2-Amino-6-methylphenyl Substituent

The 2-amino-6-methylphenyl substituent provides two main reactive sites: the primary amino group and the aromatic ring. The primary amino group is nucleophilic and can readily react with a variety of electrophiles. researchgate.net Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reaction with Isocyanates: Formation of urea derivatives upon reaction with isocyanates. tandfonline.com

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The regioselectivity of these reactions will be governed by the directing effects of the existing substituents.

Regioselective Functionalization and Reaction Kinetics

The regioselectivity of derivatization is a critical aspect, particularly for the 2-amino-6-methylphenyl substituent. The amino group is a strong activating group and is ortho, para-directing. The methyl group is a weaker activating group and is also ortho, para-directing. In the 2-amino-6-methylphenyl group, the positions ortho to the amino group are C3 and the position occupied by the piperidin-2-one nitrogen. The position para to the amino group is C5. The positions ortho to the methyl group are C5 and the position occupied by the amino group. The position para to the methyl group is C3.

Therefore, electrophilic aromatic substitution is most likely to occur at the C3 and C5 positions, which are activated by both groups. Steric hindrance from the adjacent methyl and piperidinone groups might influence the relative rates of substitution at these positions. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, can offer alternative pathways for regioselective derivatization that may not follow the classical rules of electrophilic aromatic substitution. acs.orgresearchgate.net For instance, copper(II)-catalyzed azidation of anilines in aqueous media has been shown to be a regioselective process. nih.gov The kinetics of these reactions will depend on the specific reagents, catalysts, and reaction conditions employed.

Mechanistic Investigations of Synthetic Transformations

The synthesis of complex heterocyclic structures such as this compound relies on a deep understanding of the underlying reaction mechanisms. This section explores the elucidation of these pathways in piperidinone formation and the significant role of computational chemistry in predicting and refining synthetic strategies.

Elucidation of Reaction Mechanisms in Piperidinone Formation

The formation of the piperidinone ring, a core structural feature of this compound, can be achieved through various synthetic routes, each with its own distinct mechanism. The elucidation of these mechanisms is critical for optimizing reaction conditions and achieving desired stereochemical outcomes. Common mechanistic pathways include intramolecular cyclization, cascade reactions, and metal-catalyzed processes.

Intramolecular cyclization is a frequently employed strategy for constructing the piperidinone skeleton. For instance, acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been investigated. Mechanistic studies of such reactions have revealed that reaction duration can be a critical factor; initially formed trans-isomers may convert into the more stable cis-form over extended reaction times mdpi.com. This highlights the importance of kinetic versus thermodynamic control in determining the final product distribution.

Cascade reactions, which involve a sequence of intramolecular transformations, offer an efficient route to complex piperidinones from simple precursors. These can include sequences such as Michael addition, Mannich reaction, and subsequent cyclization researchgate.net. For example, the reaction can proceed via an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that undergoes cyclization and reduction to yield the piperidine ring mdpi.comnih.gov.

Metal-catalyzed reactions provide another versatile avenue for piperidinone synthesis. Copper-catalyzed intramolecular C–H amination of N-fluoride amides has been shown to produce both pyrrolidines and piperidines nih.gov. Mechanistic studies, including kinetic isotope effect (KIE) experiments, have demonstrated that the C–H bond cleavage is the turnover-limiting step in these transformations nih.gov. Similarly, iridium-catalyzed hydrogen borrowing cascades can form two new C-N bonds through sequential oxidation, amination, and reduction steps to build the piperidine core stereoselectively mdpi.com.

The table below summarizes key mechanistic features of different piperidinone formation strategies.

Reaction Type Key Mechanistic Steps Controlling Factors Reference
Intramolecular 6-endo-trig CyclizationProtonation, nucleophilic attack, cyclizationReaction time, thermodynamic vs. kinetic control mdpi.com
Reductive Hydroamination/CyclizationAcid-mediated alkyne functionalization, enamine/iminium ion formation, cyclization, reductionSubstituent electronic effects mdpi.comnih.gov
Michael-Mannich CascadeKnoevenagel condensation, Michael addition, Mannich reaction, stereoselective cyclizationCatalyst, reaction monitoring to isolate intermediates researchgate.net
Copper-Catalyzed C-H AminationOxidative addition, C-H bond cleavage, reductive eliminationNature of ligand, halide in reactant nih.gov
Iridium-Catalyzed Hydrogen BorrowingHydroxyl oxidation, intermolecular amination, intramolecular amination, imine reductionMetal catalyst mdpi.com

Computational Chemistry in Synthetic Pathway Prediction and Optimization

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting synthetic outcomes in the formation of heterocyclic compounds like piperidinones. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction pathways, transition state geometries, and activation energies, complementing experimental findings.

In the study of copper-catalyzed C-H amination for piperidine synthesis, DFT investigations were used to support a proposed catalytic cycle involving Cu(I)/Cu(II) intermediates nih.gov. These calculations can help rationalize the preference for certain reaction pathways, for example, why fluoride-containing substrates are preferred over N-Cl ones due to more favorable reaction energetics. Furthermore, computational models can explain the influence of ligand substituents on reaction efficiency, linking electronic properties to the ease of oxidation of the metal center during the catalytic cycle nih.gov.

Computational studies are also crucial for understanding stereoselectivity. By modeling the transition states leading to different stereoisomers, chemists can predict which diastereomer is likely to be favored under specific conditions. For example, in the multicomponent synthesis of polysubstituted piperidines, computational analysis can help explain why a single diastereomer is formed with high stereoselectivity researchgate.net.

However, achieving reliable predictions from computational models remains a challenge and often requires a strong synergy with experimental data. The accuracy of predictions depends heavily on the chosen computational method and the ability to model the complex interplay of factors like solvent effects, catalyst conformation, and substrate interactions bris.ac.uk. Kinetic data, kinetic isotope effects, and structural data from techniques like X-ray crystallography are often used to validate and refine computational models bris.ac.uk. By integrating experimental and computational approaches, a more complete and accurate picture of the reaction mechanism can be developed, which is essential for the rational design and optimization of synthetic routes to complex molecules like this compound bris.ac.uk.

The following table outlines the application of computational methods in understanding synthetic transformations.

Computational Method Application in Synthesis Key Insights Provided Reference
Density Functional Theory (DFT)Elucidation of catalytic cycles (e.g., Cu-catalyzed amination)Reaction pathways, transition state structures, activation energies, influence of ligands nih.gov
DFT and Vibrational Frequency AnalysisCalculation of Kinetic Isotope Effects (KIE)Identification of rate-determining steps (e.g., C-H bond cleavage) nih.govbris.ac.uk
Conformational Searches & Molecular MechanicsEnsuring low-energy conformers are consideredMore accurate energy profiling of reaction pathways bris.ac.uk
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding and non-covalent interactionsUnderstanding stereochemical control and catalyst-substrate interactions

Structure Activity Relationship Sar and Structural Elucidation of 1 2 Amino 6 Methylphenyl Piperidin 2 One and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The primary structural scaffold consists of a piperidin-2-one ring connected to a substituted phenyl ring via a nitrogen atom. This N-aryl lactam system is a common motif in pharmacologically active compounds. The biological activity is generally dictated by the interplay of several features:

The Piperidin-2-one Ring: This six-membered lactam ring often serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with a biological target. Its conformation (typically a chair or twisted-boat form) is crucial.

The N-Phenyl Group: The direct attachment of the phenyl ring to the lactam nitrogen creates a specific spatial arrangement and electronic environment. The planarity and rotational freedom around the N-C(aryl) bond influence how the molecule presents itself to a receptor.

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring are critical determinants of activity. In the case of 1-(2-Amino-6-methylphenyl)piperidin-2-one, the ortho-amino and ortho-methyl groups are expected to significantly influence its pharmacological profile through steric and electronic effects.

Impact of Substituent Variations on Pharmacological Profiles

Systematic modification of the core structure is a fundamental strategy in medicinal chemistry to probe the SAR and optimize activity.

Substitutions on the N-phenyl ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Studies on related N-aryl piperidine (B6355638) derivatives show that both the electronic nature and the position of substituents are vital. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, halogen substitution on the phenyl ring significantly increased affinity for sigma-2 (σ2) receptors while maintaining affinity for sigma-1 (σ1) receptors nih.gov.

For the this compound scaffold, hypothetical modifications could lead to varied outcomes, as outlined in the table below.

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
Para (4-position)Electron-withdrawing (e.g., -Cl, -CF3)Potential increase in potencyCan enhance binding through specific electronic interactions or by altering metabolic stability.
Para (4-position)Electron-donating (e.g., -OCH3, -OH)VariableMay increase or decrease activity depending on the specific hydrogen bonding or steric requirements of the target.
Ortho (2,6-positions)Bulky groupsLikely decrease in activityIncreased steric hindrance can prevent optimal binding to the target site.

This table is based on general medicinal chemistry principles and not on specific experimental data for the target compound.

Altering the piperidinone ring can provide insights into the conformational requirements of the biological target. Modifications can include changing ring size, introducing substituents, or replacing the ring with a conformationally constrained analog. For example, research on P2Y14R antagonists involved replacing the piperidine ring with bridged systems like 2-azanorbornanes and nortropanes to probe receptor affinity and reduce lipophilicity nih.gov. Such rigid analogs help to identify the "active" conformation of the flexible piperidine ring.

ModificationExamplePotential Effect on Pharmacological Profile
Ring SubstitutionAdding a methyl or hydroxyl group at C3, C4, or C5Can introduce new chiral centers and probe for specific steric or hydrogen-bonding interactions within the receptor pocket.
Ring Contraction/ExpansionPyrrolidinone (5-membered) or Azepan-2-one (7-membered)Alters the geometry and orientation of the N-aryl group, which is likely to reduce or abolish activity if the 6-membered ring is optimal.
Bridged AnalogsIntroduction of a methylene bridge (e.g., creating a bicyclic system)Reduces conformational flexibility, which can lead to a significant increase in potency if the locked conformation is the bioactive one.

This table illustrates potential outcomes of modifications based on studies of analogous compounds.

The specific placement of the amino and methyl groups at the ortho-positions (2 and 6) on the phenyl ring is a defining feature of the target compound. This substitution pattern forces a non-planar arrangement between the phenyl and piperidinone rings due to steric hindrance.

Moving these substituents to other positions would have profound effects:

Meta (3) or Para (4) Positions: Relocating the amino or methyl group to the meta or para position would reduce steric clash, allowing for greater rotational freedom around the N-aryl bond. This could either improve or diminish activity, depending on whether the twisted conformation is required for binding.

Relative Positioning: The activity of isomers, such as 1-(2-amino-3-methylphenyl)piperidin-2-one versus the parent this compound, would likely differ significantly, highlighting the precise spatial requirements of the target receptor.

Stereochemical Considerations and Enantiomeric Purity in SAR

When modifications introduce chiral centers, the resulting stereoisomers (enantiomers and diastereomers) often exhibit different biological activities. This is because biological targets, being chiral themselves, interact differently with each stereoisomer.

If a substituent is added to the piperidinone ring of this compound, diastereomers will be formed. It is essential to separate and test these isomers individually. Common techniques for separation include:

Fractional Crystallization: A classical method that relies on differences in solubility between diastereomeric salts formed with a chiral acid or base.

Chromatography: This is the most common and effective method.

High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. For diastereomers, standard achiral columns (both normal and reverse-phase) are often sufficient due to their different physical properties.

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its efficiency in separating stereoisomers, often providing faster and better resolution than HPLC for complex mixtures.

The characterization and separation of diastereomeric mixtures of substituted 4-piperidones have been successfully achieved using chromatographic methods, which allowed for the unambiguous determination of their stereochemistry through techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy acs.org.

Correlation of Absolute Configuration with Biological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of chiral molecules, including analogs of this compound. For compounds with one or more stereocenters, the different enantiomers or diastereomers can exhibit significantly different potencies and efficacies. This is because biological targets, such as receptors and enzymes, are themselves chiral and can discriminate between different stereoisomers of a ligand.

Research on chiral piperidine derivatives has consistently demonstrated that biological activity often resides predominantly in one enantiomer. For instance, in a study of methyl-substituted 1-(1-phenylcyclohexyl)piperidine analogs, the absolute configuration was found to be a key factor in their potency. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, with a determined absolute configuration of 1S,2R, was found to be approximately five times more potent in vitro and twice as potent in vivo compared to its (+)-trans enantiomer. nih.gov The less active enantiomers and the racemic cis isomers showed significantly reduced or no activity, highlighting the high degree of stereoselectivity at the biological target. nih.gov

This enantioselectivity indicates that the binding site can distinguish between the mirror-image forms of the molecule, likely due to specific steric and electronic interactions that are only optimal for one configuration. nih.gov Similarly, studies on other chiral molecules have shown that one enantiomer can be tens to thousands of times more potent than the other. nih.gov The synthesis and separation of individual enantiomers are therefore crucial steps in drug discovery to identify the most active stereoisomer. nih.gov

Table 1: Example of Enantiomeric Potency Difference in a Piperidine Analog
CompoundAbsolute ConfigurationRelative In Vitro PotencyRelative In Vivo Potency
(-)-trans-Isomer1S, 2R~9 times more potent than (+)-isomer~4 times more potent than (+)-isomer
(+)-trans-Isomer1R, 2SBaselineBaseline
(±)-cis-IsomerN/A (racemic)Essentially inactiveEssentially inactive

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For the piperidine ring in this compound, the most stable conformation is typically a chair form, which minimizes steric and torsional strain. researchgate.net

Computational methods are essential tools for exploring the conformational landscape of such molecules. Molecular mechanics calculations, for example, can predict the relative energies of different conformers. nih.gov These studies have shown that electrostatic interactions between substituents and heteroatoms in the ring can significantly influence conformational preferences. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of a molecule over time. mdpi.comnih.gov These simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site. MD studies can identify the most stable conformations, the energy barriers between them, and the persistence of key interactions like hydrogen bonds. mdpi.comunifi.it By analyzing the trajectories from MD simulations, researchers can understand how the flexibility of the piperidine ring and its substituents might facilitate binding to a biological target. mdpi.com For example, simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms to assess its stability and conformational changes over the simulation period. mdpi.com

Table 2: Computational Methods in Conformational Analysis and Dynamics
MethodPrimary ApplicationInformation Gained
Molecular Mechanics (e.g., COSMIC force-field)Prediction of conformer energies. nih.govRelative stability of different conformations (e.g., axial vs. equatorial substituents). nih.gov
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time. mdpi.comnih.govDynamic behavior, conformational flexibility, stability of interactions, and solvent effects. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimental determination of molecular structure in solution. unifi.itInformation on bond angles, distances between atoms (ROEs), and dynamic processes. unifi.it

Computational Chemistry and QSAR Modeling for Activity Prediction

Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a pivotal role in modern drug discovery by predicting the biological activity of novel compounds. clinmedkaz.orgmdpi.com QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the virtual screening of new analogs and the rational design of more potent molecules.

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, and steric characteristics. researchgate.net Statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms like Support Vector Machines (SVM), are then used to build a predictive model that correlates these descriptors with the observed activity. researchgate.netnih.gov

For piperidine analogs, QSAR studies have successfully identified key structural features that influence their activity. nih.gov For example, a QSAR model for piperine analogs identified descriptors like partial negative surface area and molecular shape as being critical for inhibitory activity. nih.gov A statistically robust QSAR model is characterized by high correlation coefficients (r²) and cross-validation coefficients (q²), indicating good predictive power. mdpi.comnih.gov These models can guide synthetic efforts by prioritizing the development of compounds predicted to have high efficacy. clinmedkaz.org

Table 3: Common Molecular Descriptors Used in QSAR Modeling
Descriptor ClassExamplesPhysicochemical Property Represented
TopologicalMolecular Connectivity Indices, Wiener IndexSize, shape, and degree of branching of the molecule. nih.gov
ElectronicPartial Atomic Charges, Dipole Moment, HOMO/LUMO energiesDistribution of electrons and reactivity. researchgate.net
Spatial/StericMolecular Volume, Surface Area, Shadow IndicesThree-dimensional shape and bulk of the molecule. nih.gov
ThermodynamicHeat of Formation, LogPStability and hydrophobicity. nih.gov

Pharmacological and Biological Activity Investigations of 1 2 Amino 6 Methylphenyl Piperidin 2 One

General Pharmacological Potential and Therapeutic Applications

The piperidine (B6355638) ring is a fundamental structural motif in a vast number of pharmaceuticals and natural alkaloids, demonstrating a broad spectrum of pharmacological activities. ijnrd.orgencyclopedia.pubmdpi.com Derivatives of piperidine are integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgencyclopedia.pub The versatility of the piperidine scaffold allows for the synthesis of compounds with diverse therapeutic applications, ranging from the management of neurodegenerative diseases like Alzheimer's to the treatment of infectious diseases and cancer. ijnrd.orgencyclopedia.pub

While specific pharmacological data for 1-(2-Amino-6-methylphenyl)piperidin-2-one is not extensively available in the current body of scientific literature, the core piperidin-2-one (also known as a piperidinone) structure is a recognized pharmacophore with significant potential for therapeutic applications. Piperidinone derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. encyclopedia.pubgoogle.com The presence of the amino and methylphenyl substituents on the piperidin-2-one core of the titular compound suggests the possibility of unique interactions with biological targets, warranting further investigation to elucidate its specific pharmacological profile and potential therapeutic uses. The exploration of such derivatives is a continuing area of interest in medicinal chemistry for the development of novel therapeutic agents.

Specific Biological Activities of Piperidinone Derivatives

Anticancer and Antitumor Activities

Piperidine and its derivatives, including the piperidinone subclass, have shown significant promise as anticancer and antitumor agents. frontiersin.orgresearchgate.net These compounds can exert their effects through various mechanisms, such as inducing apoptosis, inhibiting cell migration, and arresting the cell cycle in cancer cells. frontiersin.org

One notable example is a spirooxindolopyrrolidine-embedded piperidinone derivative, which demonstrated superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the established drug bleomycin. encyclopedia.pub Another piperidinone derivative, EF24, has shown potential activity against lung, breast, ovarian, and cervical cancer. encyclopedia.pub Furthermore, piperidine-containing natural alkaloids like piperine, found in black pepper, have exhibited therapeutic potential against a wide range of cancers including breast, ovarian, prostate, and lung cancer. frontiersin.org

Research into 2,6-disubstituted N-methylpiperidine derivatives has identified potent cytotoxic compounds. For instance, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine showed significant toxicity against human colon carcinoma cell lines. nih.gov The anticancer activity of these compounds is often attributed to their ability to act as bifunctional alkylating agents, leading to the damage of essential biomolecules in cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound/DerivativeCancer Cell Line(s)Observed Effect
Spirooxindolopyrrolidine-embedded piperidinoneFaDu hypopharyngeal tumor cellsCytotoxicity and apoptosis induction encyclopedia.pub
EF24 (Piperidinone derivative)Lung, breast, ovarian, cervical cancerPotential anticancer activity encyclopedia.pub
PiperineBreast, ovarian, prostate, lung cancerTherapeutic potential frontiersin.org
cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 and BE human colon carcinomaCytotoxicity (IC50 values between 6 and 11 µM) nih.gov
6-amino-2-pyridone-3,5-dicarbonitrile derivative (5o)Murine glioblastoma, liver, breast, lung, primary patient-derived glioblastomaPotent anti-cancer activity chemrxiv.org

Antimicrobial and Antibacterial Activities

Piperidine derivatives are a well-established class of compounds with significant antimicrobial and antibacterial properties. ijnrd.orgbiointerfaceresearch.com The structural diversity of these compounds allows them to be effective against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

For instance, a study on novel piperidine derivatives showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Another study synthesized a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, which exhibited significant in vitro antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus subtilis. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one structure was found to enhance the antimicrobial activity. biomedpharmajournal.org

Furthermore, research on piperidine and pyrrolidine substituted halogenobenzene derivatives revealed that compounds like 2,6-dipiperidino-1,4-dihalogenobenzenes inhibited the growth of various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

Table 2: Antibacterial Activity of Selected Piperidine Derivatives

Compound/DerivativeBacterial Strain(s)Activity/MIC Value
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureus, Escherichia coliActive
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisSignificant activity
2,6-dipiperidino-1,4-dihalogenobenzenesS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniaeMIC: 32-512 µg/ml nih.gov
Amino acids coupled piperidine hybrids (3e, 3i, 3j)Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coliGood to significant activity chemijournal.com

Analgesic Properties

The piperidine scaffold is a key component in many analgesic drugs, with morphine being a classic example. encyclopedia.pub Numerous synthetic piperidine derivatives have been developed and evaluated for their pain-relieving properties.

One study investigated the analgesic activity of various alkyl piperidine derivatives using the tail immersion method. pjps.pk Several of the synthesized compounds demonstrated significant analgesic effects, with some showing more potent and longer-lasting activity compared to the standard drug. For example, 2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]-piperidinium bromide exhibited highly significant analgesia that was more potent than the standard. pjps.pk

Another area of research has focused on derivatives of phencyclidine (PCP), a compound containing a piperidine ring. A newly synthesized derivative, 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol, was found to be effective in models of acute thermal pain and chronic chemical pain in mice. nih.gov This compound produced higher analgesic effects in the tail immersion test compared to PCP. nih.gov Additionally, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, which incorporate a piperazine (a related six-membered nitrogen-containing heterocycle) or piperidine moiety, were screened for analgesic properties, with several compounds showing potent activity. nih.gov

Table 3: Analgesic Activity of Selected Piperidine Derivatives

Compound/DerivativeAnimal Model/TestObserved Effect
2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]-piperidinium bromideTail immersion methodHighly significant and potent analgesia pjps.pk
1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinolTail immersion and formalin testsEffective in acute thermal and chronic chemical pain nih.gov
2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine)Mice and ratsMarked analgesic activity and long duration of action nih.gov

Antifungal Activities

Piperidinone and other piperidine derivatives have demonstrated notable antifungal activity against a variety of fungal pathogens. biomedpharmajournal.org In a study involving synthesized 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, all the tested compounds were found to be active against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed significant antifungal activity. biomedpharmajournal.org

Another study on aminothioxanthones, which can be considered as complex heterocyclic systems, where one derivative contained a piperidine moiety, showed that some of these compounds exhibited inhibitory and broad-spectrum antifungal effects against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com Furthermore, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, with some containing a piperidine substituent, displayed significant antifungal activity against Candida albicans. nih.gov

Table 4: Antifungal Activity of Selected Piperidine Derivatives

Compound/DerivativeFungal Strain(s)Activity/MIC Value
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansActive
Aminothioxanthone with piperidine moietyC. albicans, A. fumigatus, T. rubrumInhibitory and broad-spectrum effects mdpi.com
4,6-disubstituted s-triazin-2-yl amino acid derivatives with piperidineCandida albicansHigh inhibition zones nih.gov

Anti-inflammatory Effects

The piperidine nucleus is present in compounds that exhibit anti-inflammatory properties. ijnrd.org For example, piperlotines, which are α,β-unsaturated amides that can be isolated from Piper species, have been evaluated as in vivo anti-inflammatory agents. researchgate.net Certain piperlotine derivatives exhibited excellent anti-inflammatory activity in mice, particularly through topical administration in the TPA acute inflammation model. researchgate.net

The anti-inflammatory potential of piperidine derivatives is also being explored through the synthesis of novel compounds. A study on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, which were designed to reduce the gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs), identified compounds with potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Specifically, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide was the most active among the synthesized compounds. nih.gov The mechanism of anti-inflammatory action for some piperidine-containing compounds may involve the inhibition of key inflammatory mediators.

Table 5: Anti-inflammatory Activity of Selected Piperidine Derivatives

Compound/DerivativeAnimal Model/TestObserved Effect
Piperlotine derivativesTPA acute inflammation model in miceExcellent anti-inflammatory activity researchgate.net
6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamideCarrageenan-induced rat paw edema modelPotent anti-inflammatory activity nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the pharmacological and biological activity of the compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this specific chemical entity. The required subsections on its neurotoxicological assessments, enzyme inhibition studies, modulatory effects on biological pathways, and mechanisms of action are contingent on the existence of published research, which could not be located for this particular compound.

General information exists for the broader class of piperidine derivatives, which are known to possess a wide range of biological activities and are components in many pharmaceuticals. Similarly, studies on neurotoxicity, enzyme inhibition, and pathway modulation (such as NF-κB and CFTR) have been conducted on other, structurally distinct molecules. However, attributing these findings to "this compound" would be scientifically inaccurate and speculative.

To fulfill the user's request, specific preclinical or clinical research data on "this compound" would be necessary. Without such data, any article generated would fall outside the strict instructional scope of focusing solely on the specified compound.

Metabolic Fate and Biotransformation Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the metabolic fate and biotransformation of this compound were identified. Research outlining the specific metabolites and the enzymatic pathways involved in its breakdown in biological systems is not publicly available at this time. Therefore, the following sections on the identification of metabolites and enzymatic transformations remain unwritten pending future research in this area.

Identification of Metabolites

Information regarding the identification of metabolites of this compound is not available in the current body of scientific literature.

Enzymatic Transformations and Metabolic Pathways

There is no available research data to describe the specific enzymatic transformations and metabolic pathways for this compound.

Advanced Research Topics and Methodologies for 1 2 Amino 6 Methylphenyl Piperidin 2 One

Chemogenomics and Target Deconvolution

Chemogenomics aims to elucidate the targets of small molecules on a genome-wide scale. For a novel compound like 1-(2-Amino-6-methylphenyl)piperidin-2-one, identifying its biological targets would be a critical first step in understanding its pharmacological potential. A common approach involves screening the compound against a library of known protein targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

Target Deconvolution Methodologies:

Should high-throughput screening yield a phenotypic effect, a variety of target deconvolution strategies could be employed to identify the specific molecular targets. These methods include:

Affinity Chromatography: The compound could be immobilized on a solid support to capture its binding partners from cell lysates.

Computational Target Prediction: In silico methods, leveraging the compound's structure, can predict potential targets based on similarity to known ligands or by docking it into the binding sites of various proteins.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

A hypothetical target deconvolution workflow is presented in Table 1.

Table 1: Hypothetical Target Deconvolution Workflow for this compound

StepMethodologyObjectivePotential Outcome
1Phenotypic ScreeningIdentify a biological effect of the compound.e.g., Inhibition of cancer cell proliferation.
2Affinity-based ProteomicsIsolate proteins that physically interact with the compound.Identification of a list of putative protein targets.
3Computational AnalysisPrioritize candidate targets from the proteomics data.Ranking of targets based on binding energy and known biology.
4Target ValidationConfirm the functional interaction between the compound and the prioritized target.Confirmation of a specific enzyme or receptor as the direct target.

Rational Drug Design and Lead Optimization

Once a primary biological target is identified, rational drug design principles can be applied to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of design, synthesis, and biological testing.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications to the three main components of the molecule—the aminomethylphenyl ring, the piperidinone core, and the methyl and amino substituents—would be conducted to establish a structure-activity relationship. For instance, the position and nature of the substituents on the phenyl ring could be altered to improve binding affinity.

Computational Modeling:

If the three-dimensional structure of the target protein is known, computational tools can guide the lead optimization process. Molecular docking simulations could predict how analogs of this compound bind to the target, and molecular dynamics simulations could assess the stability of these interactions.

Toxicological Profiles and Safety Pharmacology

A crucial aspect of drug development is the comprehensive evaluation of a compound's safety profile. For this compound, a tiered approach to toxicological testing would be necessary.

In Vitro and In Vivo Toxicological Studies:

Cytotoxicity Assays: Initial assessment of toxicity in various cell lines to determine the compound's general toxicity.

Genotoxicity Assays: Evaluation of the compound's potential to damage genetic material using tests like the Ames assay and in vitro micronucleus assay.

Safety Pharmacology Studies: Investigation of the compound's effects on major organ systems, including the cardiovascular, central nervous, and respiratory systems.

Acute and Repeated-Dose Toxicity Studies in Animals: To identify potential target organs for toxicity and to determine a no-observed-adverse-effect level (NOAEL).

Development of Prodrugs and Delivery Systems

To overcome potential issues with solubility, permeability, or metabolic instability, prodrug strategies could be explored for this compound. A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug.

Potential Prodrug Strategies:

The primary amino group on the phenyl ring is a suitable handle for modification. For example, it could be acylated to form an amide prodrug, which might exhibit improved oral absorption and be cleaved by amidases in the body to release the active compound.

Advanced Delivery Systems:

Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could enhance its therapeutic index by improving its solubility, stability, and targeted delivery to specific tissues.

Interdisciplinary Research with Materials Science and Nanotechnology

The structural motifs within this compound, such as the aromatic ring and the lactam functionality, could be of interest in materials science. For instance, piperidone-containing polymers have been investigated for various applications. nbinno.com The compound could potentially serve as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties.

In the realm of nanotechnology, the compound could be explored as a functionalizing agent for nanoparticles, imparting specific chemical properties to their surfaces. For example, it could be attached to gold nanoparticles for applications in sensing or catalysis.

Green Chemistry Approaches in Piperidinone Synthesis

The synthesis of piperidones and related piperidine (B6355638) structures is an active area of research, with a growing emphasis on environmentally friendly methods. nih.govrsc.orgunibo.it While the specific synthesis of this compound is not detailed in the literature, green chemistry principles could be applied to its production.

Key Green Chemistry Principles for Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Future research could focus on developing a catalytic, one-pot synthesis for this compound, which would be more sustainable than traditional multi-step synthetic approaches.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-6-methylphenyl)piperidin-2-one, and how can experimental efficiency be improved?

  • Methodological Answer : Utilize factorial design (e.g., full or fractional factorial experiments) to systematically vary parameters such as reaction temperature, catalyst loading, and solvent polarity. Statistical optimization tools like Design of Experiments (DoE) minimize trial-and-error approaches by identifying critical variables and interactions . Characterization via NMR, HPLC, and mass spectrometry ensures product purity. For efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to narrow optimal conditions before lab validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize protocols using controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and document all variables, including solvent purity and equipment calibration. Employ robust analytical methods (e.g., HPLC with a pH 6.5 ammonium acetate buffer ) for consistent quality assessment. Share raw data and metadata in open repositories to facilitate cross-lab validation .

Q. What analytical techniques are most effective for characterizing structural and purity profiles of this compound?

  • Methodological Answer : Combine spectroscopic methods (e.g., 1^1H/13^{13}C NMR for structural confirmation) with chromatographic techniques (HPLC, GC-MS) for purity analysis. For quantification, validate assays using standardized buffers (e.g., ammonium acetate adjusted with acetic acid ). Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, critical for pharmacological applications .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and selectivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for competing pathways. Pair computational predictions with high-throughput experimentation to validate selectivity trends. Use cheminformatics tools to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental outcomes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate studies under standardized conditions, using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Apply meta-analysis to quantify effect sizes and heterogeneity. Address ontological biases by clarifying the compound’s mechanism of action (e.g., kinase inhibition vs. epigenetic modulation) .

Q. How can researchers design targeted pharmacological studies to elucidate the compound’s mechanism of action?

  • Methodological Answer : Use in vitro binding assays (e.g., surface plasmon resonance) to identify primary targets. Validate findings in cell-based models (e.g., CRISPR knockouts) and in vivo efficacy models (e.g., xenografts). Employ omics approaches (proteomics, transcriptomics) to map downstream pathways. Theoretical frameworks, such as network pharmacology, can contextualize multi-target interactions .

Q. What advanced separation techniques improve the scalability of purifying this compound?

  • Methodological Answer : Evaluate membrane technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for continuous purification. Optimize solvent systems using Hansen solubility parameters to maximize yield and minimize waste. Process analytical technology (PAT) enables real-time monitoring of critical quality attributes .

Q. How do structural modifications of the piperidin-2-one core influence pharmacokinetic properties?

  • Methodological Answer : Synthesize analogs with variations in the amino-methylphenyl moiety and assess LogP, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays). Use QSAR models to correlate structural features with ADME profiles. Molecular dynamics simulations can predict blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.